N-benzhydryl-2-chloroacetamide

Description

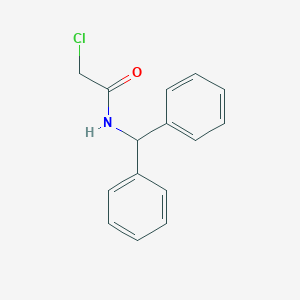

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIDNLNUYCFFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368044 | |

| Record name | N-Benzhydryl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-07-6 | |

| Record name | N-Benzhydryl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZHYDRYL-2-CHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

N-benzhydryl-2-chloroacetamide chemical properties

Technical Whitepaper: N-Benzhydryl-2-chloroacetamide Physicochemical Profile, Synthetic Utility, and Handling Protocols

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS 10254-07-6) is a specialized alkylating agent and pharmaceutical intermediate characterized by a lipophilic diphenylmethyl (benzhydryl) tail and a reactive chloroacetamide "warhead."[1][2][3][4][5][6][7][8] Unlike simple haloacetamides, the bulky benzhydryl group confers significant lipophilicity (logP ~3.4), influencing the pharmacokinetics and membrane permeability of its derivatives. This compound serves as a critical scaffold in the synthesis of P-glycoprotein (P-gp) inhibitors, Modafinil analogues, and other bioactive amides. This guide details its physicochemical properties, validated synthesis protocols, and safety considerations for research applications.

Part 1: Chemical Identity & Molecular Architecture

The molecule consists of a central amide bond linking a steric benzhydryl group and an electrophilic chloromethyl moiety. The chloromethyl group is highly susceptible to nucleophilic attack (

Table 1: Physicochemical Properties

| Property | Specification |

| Chemical Name | N-Benzhydryl-2-chloroacetamide |

| Synonyms | 2-Chloro-N-(diphenylmethyl)acetamide; N-Benzhydryl-chloroacetamide |

| CAS Number | 10254-07-6 |

| Molecular Formula | |

| Molecular Weight | 259.73 g/mol |

| Physical State | White Solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, Chloroform; Insoluble in Water |

| LogP (Predicted) | ~3.4 |

| Key Spectral Data ( |

Part 2: Synthetic Pathways & Production

The most robust synthesis involves the N-acylation of benzhydrylamine (aminodiphenylmethane) with chloroacetyl chloride under basic conditions to scavenge the released hydrogen chloride.

Mechanism of Synthesis

The reaction proceeds via a nucleophilic acyl substitution. The amine nitrogen attacks the carbonyl carbon of the acid chloride, forming a tetrahedral intermediate that collapses to expel chloride.

Figure 1: Synthetic pathway for N-benzhydryl-2-chloroacetamide via acyl substitution.

Experimental Protocol

Standard Operating Procedure (SOP) for Bench-Scale Synthesis [1,2]

-

Preparation : In a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve benzhydrylamine (1.0 equiv) in anhydrous Dichloromethane (DCM) (approx. 10 mL per gram of amine).

-

Base Addition : Add Triethylamine (Et3N) (1.5 equiv) or Potassium Carbonate (K2CO3) (2.0 equiv). Cool the mixture to 0°C in an ice bath.

-

Acylation : Dropwise add Chloroacetyl chloride (1.2 equiv) over 15–30 minutes. The reaction is exothermic; maintain temperature <5°C during addition.

-

Reaction : Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor conversion by TLC (typically 20% EtOAc/Hexane).

-

Work-up :

-

Dilute with EtOAc or DCM.

-

Wash sequentially with water, saturated

, and brine. -

Dry the organic layer over anhydrous

.[8]

-

-

Purification : Concentrate under reduced pressure.[8] Purify the crude white solid via silica gel column chromatography (Eluent: 1:4 EtOAc:Hexane) or recrystallization from ethanol/hexane.

Part 3: Reactivity & Functionalization

The utility of N-benzhydryl-2-chloroacetamide lies in the reactivity of the

Key Transformations

-

Finkelstein Reaction : Conversion to the iodo-analog (using NaI in acetone) to increase reactivity toward weaker nucleophiles.

-

Nucleophilic Substitution (

) : Displacement of the chloride by amines, thiols, or phenoxides.-

Example: Reaction with thiols (R-SH) yields thioethers, structurally related to Modafinil intermediates.

-

Example: Reaction with secondary amines yields amino-acetamides, often investigated as P-glycoprotein (P-gp) inhibitors .

-

Figure 2: Functionalization pathways for the chloroacetamide core.

Part 4: Safety, Handling, & Toxicology

Hazard Classification:

-

Skin/Eye Irritation: Chloroacetamides are potent irritants (Category 2).

-

Sensitization: Potential skin sensitizer (allergic contact dermatitis).

-

Alkylating Potential: As an alkylating agent, it can modify biological macromolecules (proteins/DNA). Handle as a potential mutagen.

Handling Protocols:

-

Engineering Controls: Always handle inside a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloving recommended due to alkylating nature), safety goggles, and lab coat.

-

Decontamination: Spills should be treated with a solution of dilute ammonia or sodium thiosulfate to quench the alkylating capability before disposal.

References

-

Southern Methodist University (SMU) Scholar. Synthesis of P-Glycoprotein Inhibitor Compounds. (Compound 13 described as N-benzhydryl-2-chloroacetamide).[3][5] Available at: [Link]

-

ResearchGate. Visible-light-mediated Ritter-type C-H Amination of Diarylmethane. (Describes synthesis and characterization of N-benzhydryl amides). Available at: [Link]

-

PubChem. N-Benzhydryl-2-chloroacetamide (Compound Summary). National Library of Medicine. Available at: [Link]

Sources

- 1. cas 10254-07-6|| where to buy N-Benzhydryl-2-chloroacetamide [english.chemenu.com]

- 2. cas 10254-07-6|| where to buy N-Benzhydryl-2-chloroacetamide [english.chemenu.com]

- 3. Chloroacetamide | Sigma-Aldrich [sigmaaldrich.com]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. ijpsr.com [ijpsr.com]

N-benzhydryl-2-chloroacetamide synthesis pathway from chloroacetyl chloride.

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS: 6029-62-5) is a critical intermediate in the synthesis of bioactive compounds, most notably the wakefulness-promoting agent Modafinil and its derivatives.[1] While industrial routes often favor the reaction of chloroacetamide with benzhydrylthiol, the direct acylation of benzhydrylamine with chloroacetyl chloride provides a robust, high-yielding pathway suitable for laboratory-scale optimization and analog development.

This guide details the Nucleophilic Acyl Substitution pathway.[2] It prioritizes a self-validating experimental design where stoichiometry, temperature control, and pH-dependent workup ensure high purity without chromatographic separation.[1]

Part 1: Chemical Foundation & Mechanism[1]

The Reaction Architecture

The synthesis proceeds via a Schotten-Baumann type acylation.[1] The nucleophilic nitrogen of benzhydrylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride.[1] This reaction is highly exothermic and generates hydrogen chloride (HCl) as a byproduct, necessitating the use of a non-nucleophilic base (Acid Scavenger) to drive the equilibrium and prevent the formation of the unreactive amine hydrochloride salt.

Key Reaction Parameters:

-

Substrate: Benzhydrylamine (Primary amine, moderately sterically hindered).[1]

-

Reagent: Chloroacetyl chloride (Highly reactive electrophile, lachrymator).[1]

-

Base: Triethylamine (Et3N) or DIPEA (Hünig's base).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1][2]

Mechanistic Pathway (DOT Visualization)

Caption: The mechanism follows an addition-elimination sequence.[1][3] The base prevents HCl from protonating the starting amine.[1]

Part 2: Experimental Strategy

Reagent Stoichiometry & Safety

Safety Warning: Chloroacetyl chloride is a potent lachrymator and corrosive.[2] Benzhydrylamine is an irritant.[1] All operations must be performed in a functioning fume hood.

| Reagent | MW ( g/mol ) | Equiv.[1][4][5] | Role | Rationale |

| Benzhydrylamine | 183.25 | 1.0 | Limiting Reagent | Substrate.[1] |

| Chloroacetyl Chloride | 112.94 | 1.1 - 1.2 | Electrophile | Slight excess ensures complete conversion of the amine.[1] |

| Triethylamine (TEA) | 101.19 | 1.5 | Acid Scavenger | Neutralizes HCl; excess ensures amine remains free base.[1] |

| DCM (Anhydrous) | - | [0.2 M] | Solvent | Excellent solubility for reactants; non-nucleophilic.[1] |

Step-by-Step Protocol

Step 1: Preparation of the Amine Solution

-

Flame-dry a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar.

-

Purge with Nitrogen or Argon to maintain an inert atmosphere.[1]

-

Add Benzhydrylamine (10.0 mmol, 1.83 g) .

-

Add Dichloromethane (DCM, 40 mL) and stir until fully dissolved.

-

Add Triethylamine (15.0 mmol, 2.1 mL) .

-

Cool the mixture to 0°C using an ice/water bath. Cooling is critical to control the exotherm and prevent bis-acylation.[1]

Step 2: Acylation (The Critical Step)

-

Dilute Chloroacetyl chloride (11.0 mmol, 0.88 mL) in 10 mL of DCM in a separate pressure-equalizing addition funnel or syringe.

-

Add the acid chloride solution dropwise over 20–30 minutes to the stirring amine solution at 0°C.

-

Once addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .

-

Stir for 2–3 hours. Monitor by TLC (System: 30% Ethyl Acetate in Hexanes).[1]

Step 3: Workup & Purification (Self-Validating) [1]

-

Quench: Carefully add 20 mL of saturated NaHCO3 solution to quench unreacted acid chloride. Stir vigorously for 15 minutes.

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.[1]

-

Acid Wash (Validation Step): Wash the organic layer with 1M HCl (2 x 20 mL) .[1]

-

Why? This converts any unreacted benzhydrylamine into its water-soluble hydrochloride salt, removing it from the product.[1]

-

-

Base Wash: Wash with Saturated NaHCO3 (1 x 20 mL) to remove any residual acid.[1]

-

Brine Wash: Wash with Saturated NaCl (1 x 20 mL) to remove trapped water.[1]

-

Drying: Dry the organic layer over Anhydrous Sodium Sulfate (Na2SO4).[1] Filter.

-

Concentration: Evaporate the solvent under reduced pressure (Rotovap) to yield an off-white solid.

-

Recrystallization: If necessary, recrystallize from hot Ethanol or an EtOAc/Hexane mixture.

Part 3: Process Logic & Workflow Visualization[1]

Experimental Workflow (DOT Visualization)

Caption: The workflow emphasizes the acid wash step to strictly purify the amide from the starting amine.

Part 4: Characterization & Troubleshooting[1]

Expected Analytical Data

-

Physical State: White to off-white crystalline solid.[1]

-

Melting Point: ~118–120°C (Consistent with chloroacetamides).[1][6][7]

-

IR Spectroscopy:

-

1H NMR (CDCl3, 400 MHz):

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Hydrolysis of acid chloride. | Ensure glassware is flame-dried; use anhydrous DCM; check reagent quality.[1] |

| Oily Product | Residual solvent or impurities.[1] | Triturate with cold hexanes or recrystallize from Ethanol.[1] |

| Impurity Spots on TLC | Bis-acylation (rare) or unreacted amine.[1] | Bis-acylation: Maintain 0°C strictly during addition. Unreacted Amine: Increase intensity of 1M HCl wash. |

References

-

Organic Syntheses. (1927).[1] Chloroacetamide Synthesis Protocols (Coll.[1][2][7] Vol. 1, p. 153). Organic Syntheses.[1][7] Retrieved from [Link][1]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 10802, Chloroacetyl chloride. Retrieved from [Link][1]

- Chatterjee, A., et al. (2014). Synthesis and characterization of Modafinil precursors. Journal of Molecular Structure. (General reference for benzhydryl amide context).

Sources

- 1. US7186860B2 - Process for the preparation of 2-[(diphenylmethyl) thio] acetamide - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. biorxiv.org [biorxiv.org]

- 5. US20050171209A1 - Preparations of a sulfinyl acetamide - Google Patents [patents.google.com]

- 6. ijpsr.info [ijpsr.info]

- 7. Organic Syntheses Procedure [orgsyn.org]

physical and chemical properties of N-benzhydryl-2-chloroacetamide

Executive Summary

N-Benzhydryl-2-chloroacetamide (CAS: 10254-07-6) is a specialized alkylating agent and amide intermediate used primarily in medicinal chemistry.[1][2][3] Structurally characterized by a benzhydryl (diphenylmethyl) group attached to the nitrogen of a chloroacetamide moiety, it serves as a critical scaffold for synthesizing pharmacological agents, including P-glycoprotein (P-gp) inhibitors, anticonvulsants, and N-substituted analogs of wakefulness-promoting agents like Modafinil.[4]

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, reactivity profiles, and safety considerations for research applications.

Molecular Identity & Structural Analysis

The molecule consists of a lipophilic diphenylmethyl (benzhydryl) tail and a reactive alpha-chloroacetamide head. The electrophilic carbon adjacent to the chlorine atom makes it a potent alkylating agent for nucleophiles (thiols, amines), while the amide bond provides stability and hydrogen-bonding potential.

Table 1: Physicochemical Constants

| Property | Value |

| IUPAC Name | 2-Chloro-N-(diphenylmethyl)acetamide |

| Common Name | N-Benzhydryl-2-chloroacetamide |

| CAS Registry Number | 10254-07-6 |

| Molecular Formula | C₁₅H₁₄ClNO |

| Molecular Weight | 259.73 g/mol |

| Melting Point | 131 – 133 °C (Lit.) |

| Appearance | White crystalline solid |

| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in Water |

| Electronic Character | Electrophilic at |

Synthesis Protocol

Objective: High-yield synthesis of N-benzhydryl-2-chloroacetamide via Schotten-Baumann acylation.

Reagents & Equipment[4][5][6][7][8]

-

Precursor: Benzhydrylamine (aminodiphenylmethane) [1.0 equiv]

-

Acylating Agent: Chloroacetyl chloride [1.2 equiv][5]

-

Base: Triethylamine (Et

N) [1.2 equiv] or Diisopropylethylamine (DIPEA) -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Apparatus: 3-neck round-bottom flask, inert gas (N

/Ar) line, addition funnel.

Step-by-Step Methodology

-

Preparation: Charge the flask with Benzhydrylamine (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0 °C in an ice bath under inert atmosphere.

-

Base Addition: Add Triethylamine (1.2 equiv) to the solution. Stir for 10 minutes.

-

Acylation: Dropwise add Chloroacetyl chloride (1.2 equiv) over 30–60 minutes. Critical: Maintain temperature < 5 °C to prevent bis-acylation or side reactions.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) for disappearance of amine.

-

Workup:

-

Purification: Recrystallize from Ethyl Acetate/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexane) to yield a white solid.

Visualization: Synthesis Workflow

Figure 1: Step-by-step synthesis workflow for N-benzhydryl-2-chloroacetamide.

Chemical Reactivity & Applications

The utility of N-benzhydryl-2-chloroacetamide lies in the reactivity of its

Key Reaction Pathways[4]

-

Thioether Formation (P-gp Inhibitors):

-

Reaction with aromatic or aliphatic thiols (R-SH) in the presence of mild base (K

CO -

Significance: This scaffold is used to develop inhibitors for P-glycoprotein, a transporter protein responsible for multidrug resistance in cancer therapy.

-

-

Amination (Glycinamide Analogs):

-

Reaction with secondary amines yields N-benzhydryl-glycinamide derivatives, often explored for anticonvulsant activity (similar to substituted piperazines).

-

-

Finkelstein Reaction:

-

Conversion to the iodo-derivative (using NaI in acetone) to enhance electrophilicity for difficult substitutions.

-

Distinction from Modafinil Synthesis[4]

-

Clarification: Modafinil (2-[(diphenylmethyl)sulfinyl]acetamide) is typically synthesized by reacting benzhydrylthiol with 2-chloroacetamide.

-

Contrast: N-benzhydryl-2-chloroacetamide places the benzhydryl group on the nitrogen, whereas Modafinil has it on the sulfur.

-

Application: This molecule produces structural isomers or N-alkylated analogs of Modafinil-like compounds, not Modafinil itself.

Visualization: Reactivity Pathways

Figure 2: Primary reactivity pathways demonstrating the versatility of the chloroacetamide handle.

Analytical Profiling

To validate the synthesis, the following spectral data should be confirmed:

-

¹H NMR (500 MHz, CDCl₃):

-

δ 7.35 – 7.20 (m, 10H): Multiplet corresponding to the two phenyl rings of the benzhydryl group.

-

δ 7.30 (d, J ≈ 8.0 Hz, 1H): Amide NH proton (doublet due to coupling with CH).

-

δ 6.25 (d, J ≈ 8.0 Hz, 1H): Benzhydryl CH proton (doublet due to coupling with NH).

-

δ 4.12 (s, 2H): Chloromethyl (Cl-CH

-) singlet. -

Note: The coupling between the NH and the benzhydryl CH is characteristic.

-

-

Mass Spectrometry (ESI/EI):

-

[M+H]⁺: Calculated ~260.08, Observed ~260.1.

-

Isotope Pattern: Distinct 3:1 ratio for M and M+2 peaks due to the Chlorine atom (

Cl/

-

Safety & Handling

-

Hazards: As an

-haloacetamide, this compound is a potent alkylating agent . It is likely a skin sensitizer and irritant. -

Toxicology: Analogous compounds (like 2-chloroacetamide) are toxic if swallowed and may cause allergic skin reactions. Handle as a potential carcinogen/mutagen.

-

Storage: Store at 2–8 °C (refrigerated) under inert atmosphere to prevent slow hydrolysis or degradation.

-

Disposal: Quench excess reagent with aqueous ammonia or thiosulfate before disposal into halogenated waste streams.

References

-

ChemicalBook. (n.d.). N-Benzhydryl-2-chloroacetamide Product Properties (CAS 10254-07-6). Retrieved from

-

Wise, J. G., et al. (2019). Optimizing Targeted Inhibitors of P-Glycoprotein Using Computational and Structure-Guided Approaches. Journal of Medicinal Chemistry.

-

Aljowni, M. (2021).[10] Synthesis of P-Glycoprotein Inhibitor Compounds. Southern Methodist University Dissertation. Retrieved from

-

PubChem. (n.d.). N-benzhydryl-2-chloroacetamide (Compound Summary). National Library of Medicine. Retrieved from

-

BenchChem. (2025).[11] N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols. Retrieved from

Sources

- 1. chemscene.com [chemscene.com]

- 2. EP0342182A1 - Derivatives of 5-aminomethyl-2-furan methanol, their preparation and use - Google Patents [patents.google.com]

- 3. N-Benzhydryl-2-chloro-acetamide | 10254-07-6 [chemicalbook.com]

- 4. US20040002547A1 - Preparations of a sulfinyl acetamide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. reddit.com [reddit.com]

- 8. sphinxsai.com [sphinxsai.com]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Solubility & Process Chemistry of N-Benzhydryl-2-chloroacetamide

Part 1: Executive Summary & Physicochemical Profile

N-benzhydryl-2-chloroacetamide is a critical pharmacophore and intermediate, most notably serving as the electrophilic precursor in the synthesis of Modafinil (Provigil) and its derivatives. Its structure comprises a lipophilic diphenylmethyl (benzhydryl) tail and a reactive chloroacetamide head.

Understanding its solubility landscape is not merely about dissolution; it is about controlling reaction kinetics (SN2 substitution) and achieving high-purity isolation without chromatography. This guide synthesizes empirical data with structural analysis to provide a robust solubility framework.

Physicochemical Profile[1][2][3][4][5]

-

Chemical Formula:

[1] -

Molecular Weight: 259.73 g/mol

-

LogP (Predicted): ~3.4 (Highly Lipophilic)

-

H-Bond Donors: 1 (Amide NH)

-

H-Bond Acceptors: 1 (Amide Carbonyl)

-

Electronic Character: The benzhydryl group acts as a steric bulk, while the

-chloroamide moiety is highly susceptible to nucleophilic attack (e.g., by thioamide or thiol precursors).

Part 2: Solubility Landscape

The solubility of N-benzhydryl-2-chloroacetamide follows a "Lipophilic-Polar" duality. The bulky benzhydryl groups dominate its interaction with non-polar solvents, while the amide linkage provides limited compatibility with polar protic solvents.

Table 1: Solubility Profile in Common Organic Solvents

| Solvent Class | Specific Solvent | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Primary Reaction Solvent. Excellent for maintaining homogeneity during acylation. |

| Chloroform | High | Alternative reaction solvent; higher boiling point than DCM. | |

| Polar Aprotic | DMF / DMSO | High | Used for nucleophilic substitutions (SN2) where anion solubility is required. |

| Acetone | High | Good for intermediate transfers; poor for crystallization due to high solubility. | |

| Esters | Ethyl Acetate (EtOAc) | Moderate | Key Crystallization Solvent. Soluble hot, moderately soluble cold. |

| Alcohols | Methanol / Ethanol | Moderate | Soluble hot. Often used as a co-solvent or for "crash" precipitation with water. |

| Ethers | THF | High | Good reaction solvent; difficult to remove traces due to peroxide risks/drying. |

| Non-Polar | Hexanes / Heptane | Low (<1 mg/mL) | Anti-Solvent. Used to drive precipitation or induce turbidity in EtOAc solutions. |

| Aqueous | Water | Insoluble | Wash Medium. Used to remove inorganic salts (NaCl, NH4Cl) after reaction. |

Process Insight: The most effective purification system identified is a binary solvent system of Ethyl Acetate and Hexanes . The compound dissolves in warm EtOAc and crystallizes upon the slow addition of Hexanes or cooling.

Part 3: Process Chemistry & Thermodynamics

Reaction Solvent Selection

For the synthesis of N-benzhydryl-2-chloroacetamide (typically via reaction of benzhydryl amine with chloroacetyl chloride), DCM is the gold standard.

-

Causality: The reaction releases HCl. DCM dissolves the starting amine and the product, preventing premature precipitation that could occlude unreacted amine.

-

Thermodynamics: DCM's low boiling point (40°C) allows for easy removal post-reaction without thermal degradation of the labile chloro-group.

Crystallization Thermodynamics

Recrystallization relies on the temperature dependence of solubility (Van't Hoff relationship).

-

The Challenge: Single-solvent recrystallization (e.g., Ethanol) can be risky because the high lipophilicity of the benzhydryl group may prevent precipitation even at low temperatures, leading to oiling out.

-

The Solution: A Solvent/Anti-Solvent approach (EtOAc/Hexane).

Part 4: Experimental Protocols

Protocol A: Self-Validating Solubility Screen

Use this rapid protocol to determine precise solubility limits for your specific batch/purity level.

-

Preparation: Weigh 50 mg of N-benzhydryl-2-chloroacetamide into a 4 mL vial.

-

Titration: Add the target solvent in 100 µL increments at Room Temperature (25°C).

-

Observation: Vortex for 30 seconds after each addition.

-

Clear Solution < 500 µL: High Solubility (>100 mg/mL).

-

Clear Solution 500 µL - 2 mL: Moderate Solubility (25-100 mg/mL).

-

Suspension > 2 mL: Low Solubility (<25 mg/mL).

-

-

Thermal Stress: If insoluble at RT, heat to boiling point (using a heat block). If it dissolves, the solvent is a candidate for recrystallization.[4]

Protocol B: Purification via Binary Recrystallization

Target: >98% Purity for Modafinil Synthesis.

-

Dissolution: Dissolve crude N-benzhydryl-2-chloroacetamide in the minimum amount of hot Ethyl Acetate (approx. 5-7 mL per gram of solid) at 60°C.

-

Clarification: If the solution is cloudy (inorganic salts), filter hot through a sintered glass funnel.

-

Nucleation Point: While maintaining 50-60°C, add Hexanes dropwise until a persistent slight turbidity (cloudiness) appears.

-

Re-solvation: Add 1-2 mL of pure Ethyl Acetate to just clear the turbidity.

-

Crystal Growth: Remove from heat. Allow to cool to Room Temperature slowly (over 1 hour) with slow stirring. Then cool to 0-4°C in an ice bath for 2 hours.

-

Isolation: Filter the white crystalline solid. Wash with cold 1:3 EtOAc:Hexane mixture. Dry under vacuum at 40°C.

Part 5: Visualization of Solubility Workflow

The following diagram outlines the logical decision tree for solvent selection based on the intended process stage (Reaction vs. Purification).

Caption: Decision tree for solvent selection emphasizing the superiority of binary systems for purification.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide. (Analogous Structure Data). Retrieved from [Link]

-

Aljowni, M. A. (2021). Synthesis of P-Glycoprotein Inhibitor Compounds. Southern Methodist University Dissertations. (Detailed purification protocols using EtOAc:Hexane columns for benzhydryl acetamides). Retrieved from [Link]

- Chatterjee, A., et al. (2004). Process for the synthesis of modafinil. U.S. Patent Application US20040106829A1. (Describes reaction intermediates and solvent choices).

-

Organic Syntheses. (1927). Chloroacetamide Synthesis and Properties. Org. Synth. 1927, 7, 16. (Foundational solubility data for chloroacetamide moiety). Retrieved from [Link]

Sources

Technical Guide: N-Benzhydryl-2-Chloroacetamide as a Lipophilic Alkylating Agent

[1][2]

Executive Summary

N-Benzhydryl-2-chloroacetamide is a specialized electrophilic probe belonging to the

This structural feature confers unique utility in chemical biology and drug discovery: it targets nucleophilic residues (primarily cysteine) residing within hydrophobic pockets or membrane-associated domains.[1] This guide details its mechanism of action, kinetic profile, and validated protocols for its use as a covalent modifier in structural mapping and enzyme inhibition studies.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

| Property | Specification |

| IUPAC Name | 2-chloro-N-(diphenylmethyl)acetamide |

| Molecular Formula | |

| Molecular Weight | 259.73 g/mol |

| Warhead | |

| Recognition Element | Benzhydryl / Diphenylmethyl (Hydrophobic/Steric) |

| Reactive Specificity | Cysteine thiolates ( |

| Mass Shift (Δm) | +224.28 Da (Covalent adduct) |

| Solubility | Low in water; Soluble in DMSO, DMF, Ethanol |

Mechanism of Action

The Core Reaction: Alkylation

The mechanism of action is a bimolecular nucleophilic substitution (

Reaction Equation:

Mechanistic Steps:

-

Ionization: The target cysteine residue must be in its thiolate form (

).[1][2] The -

Nucleophilic Attack: The thiolate lone pair attacks the methylene carbon (

) adjacent to the chlorine.[1][2] -

Transition State: A pentacoordinate transition state forms where the bond to the sulfur is forming while the bond to the chlorine is breaking.[1][2]

-

Irreversible Modification: The chloride ion is ejected, resulting in a stable thioether linkage.[1] The benzhydryl group is now covalently tethered to the protein.[1][2]

Role of the Benzhydryl Moiety

While the chloroacetyl group provides the reactivity, the benzhydryl group dictates selectivity and affinity :

-

Hydrophobic Targeting: The two phenyl rings create a large hydrophobic surface area.[1][2] This directs the molecule toward non-polar binding sites or allosteric pockets that exclude smaller, polar alkylators like iodoacetamide.[1]

-

Steric Filtering: The bulk of the benzhydryl group prevents the molecule from reacting with surface-exposed cysteines in restricted or charged environments, offering a degree of site-selectivity based on steric accessibility.

Visualization: Mechanism & Workflow

Figure 1: Mechanistic pathway of N-benzhydryl-2-chloroacetamide alkylation, highlighting the transition from non-covalent hydrophobic recognition to covalent modification.[1][2]

Experimental Protocol: Covalent Labeling

Reagent Preparation

Critical Note: Due to the lipophilicity of the benzhydryl group, this compound is insoluble in pure aqueous buffers.[1][2]

-

Stock Solution: Dissolve N-benzhydryl-2-chloroacetamide in DMSO (Dimethyl sulfoxide) to a concentration of 50 mM .

-

Working Buffer: 50 mM HEPES or Tris-HCl, pH 7.5 – 8.0.

-

Note: Avoid buffers containing primary amines (like Tris) if high concentrations/long incubation times are used, although chloroacetamides are generally selective for thiols.[1] HEPES is preferred.

-

Labeling Workflow

This protocol is designed for labeling a purified protein (e.g., 1 mg/mL) to map hydrophobic cysteines.[1][2]

-

Reduction (Optional but Recommended):

-

Incubation:

-

Add the DMSO stock of N-benzhydryl-2-chloroacetamide to the protein solution.[1]

-

Final Concentration: 0.5 mM to 2 mM (approx. 10-50x molar excess over target cysteines).[1]

-

Solvent Tolerance: Ensure final DMSO concentration is <5% to prevent protein denaturation.[1][2]

-

Conditions: Incubate at 37°C for 1 hour in the dark.

-

Kinetic Note: Chloroacetamides react slower than iodoacetamides.[1][3] The benzhydryl group may further slow the reaction sterically, requiring longer incubation or higher temperature compared to standard capping.[1]

-

-

Quenching:

-

Analysis (Mass Spectrometry):

Mass Shift Calculation Verification:

Self-Validating Systems & Controls

To ensure scientific integrity (E-E-A-T), every experiment must include internal controls:

| Control Type | Method | Purpose |

| Negative Control | DMSO vehicle only (no probe) | Establishes baseline MS profile; rules out solvent-induced unfolding.[1][2] |

| Competition Control | Pre-incubate with Iodoacetamide (IAA) | If IAA blocks the benzhydryl signal, the target is a solvent-accessible cysteine.[1] If benzhydryl labeling persists, it suggests a unique binding mode or incomplete IAA blocking.[1] |

| Denatured Control | Label in 6M Urea | Exposes all cysteines.[1][2] Comparison with native labeling reveals which residues are "cryptic" or buried in hydrophobic pockets.[1] |

Biological Applications

Mapping "Cryptic" Cysteines

Standard hydrophilic alkylators often fail to label cysteines buried in the hydrophobic core of proteins.[1][2] N-benzhydryl-2-chloroacetamide acts as a "Trojan horse," using its lipophilic tail to partition into these pockets, bringing the warhead into proximity of the buried thiol.[1][2]

Inhibitor Design Scaffold

This compound serves as a fragment lead.[1][2] If N-benzhydryl-2-chloroacetamide inhibits an enzyme significantly better than chloroacetamide alone, it indicates the presence of a hydrophobic pocket near the active site cysteine.[1] This validates the "Benzhydryl-Amide" scaffold for further medicinal chemistry optimization (e.g., adding polar groups to the phenyl rings to improve solubility while maintaining binding).[1]

References

-

Rosenthal, P. J., et al. (2019).[1] Cysteine Protease Inhibitors as Drug Candidates. Journal of Medicinal Chemistry. Link (General reference on cysteine alkylators in drug design).[1]

-

Backus, K. M., et al. (2016).[1] Proteome-wide covalent ligand discovery in native biological systems. Nature. Link (Methodology for profiling cysteine reactivity).[1]

-

Thermo Fisher Scientific. Chloroacetamide Labeling Chemistry. Link (Standard protocols for chloroacetamide reactivity).

-

PubChem. N-benzhydryl-2-chloroacetamide Compound Summary. Link (Chemical structure and physical property verification).[1]

-

Lindley, H. (1959).[1] A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal. Link (Foundational kinetics of chloroacetamide-thiol reaction).

Sources

- 1. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-(2-benzoylphenyl)-2-chloroacetamide | C15H12ClNO2 | CID 2064069 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. PubChemLite - N-benzhydryl-2-chloroacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

literature review of N-benzhydryl-2-chloroacetamide research

An In-depth Technical Guide to N-benzhydryl-2-chloroacetamide: Synthesis, Reactivity, and Therapeutic Potential

Executive Summary

N-benzhydryl-2-chloroacetamide is a fascinating molecule positioned at the intersection of synthetic chemistry and drug discovery. It belongs to the broader class of α-haloacetamides, which are recognized as versatile synthons and potent biologically active agents. This technical guide provides a comprehensive review of N-benzhydryl-2-chloroacetamide, intended for researchers, scientists, and professionals in drug development. We will delve into its synthesis, fundamental chemical reactivity, analytical characterization, and explore its known and potential therapeutic applications, drawing insights from structurally related analogs. This document is designed not merely as a repository of information but as a practical guide, offering detailed experimental protocols and explaining the scientific rationale behind methodological choices to empower further research and development in this area.

Introduction: The Chloroacetamide Scaffold in Medicinal Chemistry

The 2-chloroacetamide moiety is a privileged structural motif in medicinal chemistry. Its significance stems from a highly reactive C-Cl bond, which renders it an excellent electrophile. This inherent reactivity allows chloroacetamide derivatives to function as covalent modifiers of biological macromolecules, a mechanism that underpins a wide array of pharmacological activities.[1][2] When this reactive "warhead" is coupled with a bulky, lipophilic N-benzhydryl group, the resulting molecule, N-benzhydryl-2-chloroacetamide, gains distinct physicochemical properties that influence its solubility, membrane permeability, and potential target interactions. The benzhydryl group (diphenylmethyl) is a common feature in many centrally active drugs, suggesting a potential for neurological applications. This guide will explore the synthesis of this specific molecule and extrapolate its potential biological activities from the rich literature on its chemical cousins.

Synthesis and Chemical Reactivity

The chemical utility of N-benzhydryl-2-chloroacetamide originates from its straightforward synthesis and the predictable reactivity of its chloroacetyl group.

Principle of Synthesis: Nucleophilic Acyl Substitution

The most common and efficient method for synthesizing N-substituted 2-chloroacetamides is the chloroacetylation of a primary or secondary amine.[2][3] This reaction is a classic example of nucleophilic acyl substitution. The amine (benzhydrylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of an activated chloroacetic acid derivative, typically chloroacetyl chloride. The reaction proceeds rapidly and is often conducted in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.

Detailed Synthesis Protocol: N-benzhydryl-2-chloroacetamide

This protocol describes a reliable method for the laboratory-scale synthesis of the title compound. The choice of an organic base like triethylamine and an aprotic solvent like dichloromethane (DCM) is critical to ensure a clean reaction by preventing hydrolysis of the acid chloride and facilitating product isolation.

Materials:

-

Benzhydrylamine (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen or argon atmosphere, dissolve benzhydrylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Cool the flask to 0 °C in an ice bath. Rationale: Cooling the reaction mixture controls the exothermicity of the acylation and minimizes potential side reactions.

-

Addition of Acylating Agent: Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Ensure the temperature remains below 5 °C during the addition. Rationale: Slow, dropwise addition prevents a rapid temperature increase and ensures homogenous mixing.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Workup - Quenching and Extraction: Upon completion, dilute the reaction mixture with DCM. Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to remove any remaining acid), and finally with brine. Rationale: This aqueous workup sequence effectively purifies the crude product by removing water-soluble impurities and unreacted reagents.

-

Drying and Concentration: Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield pure N-benzhydryl-2-chloroacetamide.

The Chemistry of Reactivity

The biological and synthetic versatility of N-benzhydryl-2-chloroacetamide is governed by the electrophilic nature of the carbon atom bearing the chlorine. This C-Cl bond is polarized and susceptible to attack by a wide range of nucleophiles, including thiols (e.g., cysteine residues in proteins), amines (e.g., lysine or histidine residues), and alcohols.[1][2] This reactivity makes it an excellent alkylating agent and a valuable intermediate for constructing more complex molecules, particularly heterocyclic systems.[2]

Caption: Nucleophilic substitution at the α-carbon.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Physicochemical Properties

The following table summarizes key computed and experimental properties for N-benzhydryl-2-chloroacetamide.

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₄ClNO | PubChem[4] |

| Molecular Weight | 259.73 g/mol | PubChem[4] |

| Monoisotopic Mass | 259.0764 Da | PubChem[4] |

| XlogP (Predicted) | 3.4 | PubChem[4] |

| Melting Point | 93-96 °C (for N-benzyl analog) | ChemicalBook[5] |

| Appearance | Pale Beige / White Solid (Expected) | - |

Note: Some experimental data, like melting point, is inferred from closely related analogs such as N-benzyl-2-chloroacetamide due to a lack of specific data for the title compound.

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a characteristic doublet for the methine proton (CH-N) coupled to the amide proton, a singlet for the chloromethyl (Cl-CH₂) protons, a broad signal for the amide proton (NH), and a complex multiplet in the aromatic region for the two phenyl rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Key signals would include a peak for the carbonyl carbon (~165-170 ppm), the chloromethyl carbon (~40-45 ppm), the methine carbon (~55-60 ppm), and several signals in the aromatic region (120-140 ppm).

-

IR (Infrared) Spectroscopy: The IR spectrum should display a strong absorption band for the amide C=O stretch (around 1650-1680 cm⁻¹) and a distinct band for the N-H stretch (around 3300 cm⁻¹). The C-Cl stretch typically appears in the fingerprint region (600-800 cm⁻¹).

Biological Activities and Therapeutic Potential

While direct biological data for N-benzhydryl-2-chloroacetamide is sparse in publicly accessible literature, extensive research on its analogs provides a strong basis for predicting its therapeutic potential.

Antimicrobial Properties

N-substituted chloroacetamides are well-documented antimicrobial agents.[3] Their efficacy is often linked to their lipophilicity, which allows them to penetrate the phospholipid bilayer of microbial cell membranes.[6][7]

A study on N-(substituted phenyl)-2-chloroacetamides demonstrated potent activity against Gram-positive bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA), and moderate effectiveness against the yeast Candida albicans.[6] The presence of halogen substituents on the phenyl ring was found to enhance activity, likely by increasing lipophilicity.[6]

Table 1: Antimicrobial Activity of Representative Chloroacetamide Derivatives

| Compound | Organism | MIC (µg/mL) | Reference |

|---|---|---|---|

| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | >32 | Arhiv za higijenu rada i toksikologiju[6] |

| N-(4-fluorophenyl)-2-chloroacetamide | S. aureus | >32 | Arhiv za higijenu rada i toksikologiju[6] |

| N-(3-bromophenyl)-2-chloroacetamide | S. aureus | >32 | Arhiv za higijenu rada i toksikologiju[6] |

| Bis-sulfide derivative of chloroacetamide | S. aureus | - (83.4% inhibition) | SciELO South Africa[8] |

| Bis-sulfide derivative of chloroacetamide | P. aeruginosa | - (78.8% inhibition) | SciELO South Africa[8] |

Note: The data indicates significant activity, although precise MIC values below the tested range were not determined in this specific study.

Anticonvulsant Potential

The N-benzylamide substructure is a key feature in several anticonvulsant drugs. Research into N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives, which are structurally related to N-benzhydryl-2-chloroacetamide, has shown potent activity in animal models of epilepsy.[9]

Table 2: Anticonvulsant Activity of N-benzyl Acetamide Analogs in Mice (MES Test)

| Compound | 3-Oxy Substituent | ED₅₀ (mg/kg, ip) | Reference |

|---|---|---|---|

| Lacosamide | Methoxy (-OCH₃) | 4.5 | PMC[9] |

| Analog 27 | Ethoxy (-OCH₂CH₃) | 7.9 | PMC[9] |

| Analog 29 | n-Propoxy | 23 | PMC[9] |

| Analog 30 | tert-Butoxy | 30-100 | PMC[9] |

The Maximal Electroshock Seizure (MES) test is a standard preclinical model for identifying potential anticonvulsant agents.

The data clearly shows that small alkoxy substituents are favored for maximal activity.[9] While N-benzhydryl-2-chloroacetamide lacks the 3-oxy group, the presence of the bulky N-benzhydryl group suggests it could be a valuable scaffold for exploring novel anticonvulsants.

Proposed Mechanisms of Action

Covalent Modification of Biological Targets

The primary proposed mechanism of action for the biological effects of chloroacetamides is the irreversible alkylation of nucleophilic residues on target proteins.[2] This covalent modification can lead to enzyme inhibition or disruption of protein function. In the context of antimicrobial activity, this could involve the inactivation of essential bacterial enzymes. For anticonvulsant effects, a potential mechanism, as suggested for similar compounds, is the modulation of neuronal voltage-sensitive sodium channels.[10]

Caption: Two-step mechanism of target inactivation.

Structure-Activity Relationship (SAR) Insights

-

Lipophilicity is Key: For antimicrobial activity, higher lipophilicity, often conferred by halogen substituents, enhances membrane permeability and potency.[6][7] The bulky benzhydryl group in the title compound provides significant lipophilicity.

-

Steric Hindrance Matters: For anticonvulsant activity in related series, smaller substituents at certain positions lead to higher potency, suggesting a specific fit within the target's binding pocket.[9] The large benzhydryl group will be a dominant factor in the SAR of its derivatives.

Experimental Protocols for Biological Evaluation

To facilitate further research, this section provides standardized protocols for assessing the potential biological activities of N-benzhydryl-2-chloroacetamide.

In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against microbial strains.

Principle: A serial dilution of the test compound is incubated with a standardized inoculum of a target microorganism in a 96-well plate. The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

Step-by-Step Protocol:

-

Preparation: Prepare a stock solution of N-benzhydryl-2-chloroacetamide in a suitable solvent (e.g., DMSO). Prepare the appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with the growth medium to achieve the desired concentration range (e.g., from 256 µg/mL down to 0.5 µg/mL).

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a positive control (microbes in broth, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37 °C for 18-24 hours for most bacteria).

-

Reading Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration at which no growth is observed.

Workflow for In Vivo Anticonvulsant Screening

This diagram outlines a typical workflow for preclinical evaluation of anticonvulsant candidates.

Caption: A streamlined workflow for anticonvulsant drug discovery.

Conclusion and Future Directions

N-benzhydryl-2-chloroacetamide is a readily synthesizable compound with significant, albeit largely unexplored, therapeutic potential. Based on robust evidence from structurally similar molecules, it stands as a promising candidate for development as an antimicrobial or anticonvulsant agent. Its core features—a reactive chloroacetyl "warhead" and a bulky, lipophilic benzhydryl group—provide a strong foundation for a targeted drug discovery program.

Future research should focus on:

-

Definitive Biological Screening: Systematically testing the compound against a broad panel of bacterial and fungal pathogens to determine its antimicrobial spectrum and potency (MIC values).

-

Preclinical Anticonvulsant Evaluation: Assessing its efficacy and neurotoxicity in established animal models of epilepsy, such as the MES and scPTZ tests.

-

Mechanism of Action Studies: Utilizing proteomic and biochemical approaches to identify the specific biological targets that are covalently modified by the compound.

-

SAR Exploration: Synthesizing a library of analogs by modifying the benzhydryl group and exploring alternative electrophilic warheads to optimize potency and selectivity.

By leveraging the principles and protocols outlined in this guide, researchers can effectively unlock the full potential of the N-benzhydryl-2-chloroacetamide scaffold.

References

-

Scheme 4. Synthesis of N-substituted chloroacetamides. - ResearchGate. Available at: [Link]

-

Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. Available at: [Link]

-

Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem. Available at: [Link]

-

(I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... - ResearchGate. Available at: [Link]

-

N-benzhydryl-2-chloroacetamide (C15H14ClNO) - PubChemLite. Available at: [Link]

-

N-BENZYL-2-CHLOROACETAMIDE - gsrs. Available at: [Link]

-

Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PubMed Central. Available at: [Link]

-

Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds - SciELO South Africa. Available at: [Link]

-

N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem. Available at: [Link]

-

SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. Available at: [Link]

-

N-Benzyl-N-(2-hydroxyethyl)-2-(oxazolidin-2-on-3-yl)-2-phenylacetamide - MDPI. Available at: [Link]

-

Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC - NIH. Available at: [Link]

-

Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial - Arhiv za higijenu rada i toksikologiju. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.info [ijpsr.info]

- 4. PubChemLite - N-benzhydryl-2-chloroacetamide (C15H14ClNO) [pubchemlite.lcsb.uni.lu]

- 5. N-Benzyl-2-chloroacetamide | 2564-06-9 [chemicalbook.com]

- 6. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 7. hrcak.srce.hr [hrcak.srce.hr]

- 8. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]

- 9. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. N-[4-(4-benzylpiperazin-1-yl)phenyl]-2-chloroacetamide hydrochloride | 1052546-88-9 | Benchchem [benchchem.com]

N-benzhydryl-2-chloroacetamide and its analogs in medicinal chemistry

Technical Guide: -Benzhydryl-2-chloroacetamide and Its Analogs in Medicinal Chemistry

Executive Summary

1-

Synthetic Intermediate: A precursor for

derivatization to generate -

Covalent Probe: A cysteine-reactive electrophile used in fragment-based drug discovery (FBDD) to target enzymes and transcription factors (e.g., TEAD/YAP1, P-glycoprotein).

Crucial Distinction: Do not confuse this scaffold with the intermediates used for Modafinil (Provigil). Modafinil is synthesized from benzhydrylthiol and 2-chloroacetamide, resulting in a sulfur-linked core, whereas the subject molecule possesses a nitrogen-linked (amide) benzhydryl core.

Chemical Identity & Properties

| Property | Data |

| IUPAC Name | |

| Common Name | |

| CAS Number | 10254-07-6 |

| Molecular Formula | |

| Molecular Weight | 259.73 g/mol |

| Physical State | White to off-white solid |

| Melting Point | 128–130 °C |

| Solubility | Soluble in DCM, DMSO, DMF; Insoluble in water |

| Reactivity | High electrophilicity at |

Synthetic Chemistry

The synthesis of the core scaffold relies on the acylation of benzhydrylamine (aminodiphenylmethane) with chloroacetyl chloride. This reaction must be controlled to prevent bis-acylation or hydrolysis of the acyl chloride.

Core Synthesis Pathway

The standard protocol utilizes Schotten-Baumann conditions or anhydrous organic base catalysis.

Figure 1: Synthetic pathway for the formation of the N-benzhydryl-2-chloroacetamide core.

Experimental Protocol: Core Synthesis

Objective: Synthesis of

-

Preparation: Charge a 100 mL round-bottom flask (RBF) with benzhydrylamine (1.83 g, 10 mmol) and dichloromethane (DCM) (30 mL).

-

Base Addition: Add triethylamine (TEA) (1.53 mL, 11 mmol). Cool the solution to 0 °C in an ice bath.

-

Acylation: Add chloroacetyl chloride (0.88 mL, 11 mmol) dropwise over 15 minutes. The reaction is highly exothermic; maintain temperature < 5 °C.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Quench with water (20 mL). Separate the organic layer and wash sequentially with 1M HCl (2 x 15 mL), sat.

(2 x 15 mL), and brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize from ethanol/hexane to yield white needles.

Medicinal Chemistry Applications & Analogs

The chlorine atom in

-Benzhydrylpiperazine Derivatives (Anticonvulsants/Antimicrobials)

The most common application is the reaction with piperazine derivatives. The resulting "benzhydryl-piperazine-acetamide" motif mimics the structure of ion channel blockers.

-

Mechanism: Modulation of voltage-gated sodium (

) and calcium ( -

SAR Insight: The bulky benzhydryl group provides lipophilic anchorage in the channel pore, while the polar amide linker interacts with the vestibule.

Covalent Inhibitors (Warhead Chemistry)

In modern Fragment-Based Drug Discovery (FBDD), the chloroacetamide group is retained in the final molecule to act as a covalent warhead .

-

Target: Cysteine residues in the binding pocket of proteins.

-

Example: Inhibition of the TEAD·YAP1 interaction (Hippo pathway) in cancer. The scaffold binds to the palmitate pocket of TEAD, and the chloroacetamide alkylates a conserved cysteine, blocking transcription.

Downstream Diversification Workflow

Figure 2: Diversification of the scaffold into three primary bioactive classes.

Key Analogs & Structure-Activity Relationships (SAR)

| Analog Class | Structural Modification | Biological Activity |

| Bis(4-fluorophenyl) | Fluorine substitution on benzhydryl rings | Enhanced metabolic stability; increased potency in sodium channel blockade. |

| Piperazinyl-Linker | Replacement of Cl with | Broad-spectrum antihistamine and calcium channel blocking activity. |

| Thiazolyl-Acetamide | Cyclization of Cl-acetamide with thiourea | Potent antimicrobial activity against Gram-positive bacteria (e.g., S. aureus). |

| P-gp Inhibitors | Complex heterocyclic substitution at | Reversal of multidrug resistance (MDR) in cancer cells by inhibiting P-glycoprotein. |

Experimental Protocol: Derivatization

Objective: Synthesis of N-(diphenylmethyl)-2-(4-methylpiperazin-1-yl)acetamide (General substitution protocol).

-

Dissolution: Dissolve

-benzhydryl-2-chloroacetamide (1.0 eq) in anhydrous DMF or Acetonitrile . -

Base: Add Potassium Carbonate (

) (2.0 eq) and a catalytic amount of Potassium Iodide (KI) (0.1 eq) to accelerate the Finkelstein-like displacement. -

Nucleophile: Add

-methylpiperazine (1.2 eq). -

Reaction: Heat to 60–80 °C for 4–6 hours.

-

Monitoring: Monitor disappearance of the starting material (Rf ~0.6 in Hex/EtOAc) and appearance of the polar product (Rf ~0.1).

-

Purification: Pour into ice water. If solid precipitates, filter. If oil forms, extract with EtOAc. The product often requires column chromatography (DCM:MeOH 95:5) due to the polarity of the amine.

Safety & Toxicology

-

Alkylating Hazard:

-benzhydryl-2-chloroacetamide is a potent alkylating agent. It can react with DNA and proteins. -

Handling: Always handle in a fume hood. Wear nitrile gloves (double gloving recommended).

-

First Aid: In case of skin contact, wash immediately with soap and water. Do not use ethanol, as it may increase skin absorption.

References

-

Sigma-Aldrich. (2025). Product Specification: N-Benzhydryl-2-chloroacetamide (CAS 10254-07-6).[1][2][3] Retrieved from

-

Abdel-Latif, E., et al. (2019).[4] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved from

-

Wise, J. G., et al. (2019). Optimizing targeted inhibitors of P-glycoprotein: computational and structure guided approaches. Journal of Medicinal Chemistry. Retrieved from

-

Meroueh, S., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. RSC Medicinal Chemistry. Retrieved from

-

Kohn, H., et al. (1991). Preparation and anticonvulsant activity of a series of functionalized N-benzyl-2-acetamidoacetamides. Journal of Medicinal Chemistry. Retrieved from

Methodological & Application

Application Note: Synthesis Protocol for N-Benzhydryl-2-chloroacetamide

Introduction & Scientific Context

The synthesis of N-benzhydryl-2-chloroacetamide (also known as 2-chloro-N-(diphenylmethyl)acetamide) is a fundamental transformation in medicinal chemistry, serving as a critical intermediate for a class of eugeroics (wakefulness-promoting agents), including Modafinil and Adrafinil , as well as various antihistamines and ion channel modulators.

The core transformation involves the nucleophilic acyl substitution of benzhydrylamine (diphenylmethanamine) with chloroacetyl chloride. While conceptually simple, the reaction requires precise control over stoichiometry, temperature, and pH to minimize the formation of bis-alkylated byproducts or hydrolysis of the acyl chloride.

This application note provides a high-fidelity, laboratory-scale protocol optimized for yield (>85%), purity, and safety. It utilizes a homogeneous dichloromethane (DCM) system with triethylamine (TEA) as the acid scavenger, a method chosen for its reliability in research settings compared to biphasic Schotten-Baumann conditions.

Safety Assessment (Critical)

Hazard Classification:

-

Chloroacetyl Chloride: Highly toxic by inhalation, corrosive, lachrymator. Reacts violently with water.

-

Benzhydrylamine: Irritant to eyes, respiratory system, and skin.[1]

-

N-Benzhydryl-2-chloroacetamide: Potent alkylating agent. Potential sensitizer.[2]

Mandatory Controls:

-

Engineering: All operations must be performed in a certified chemical fume hood.

-

PPE: Nitrile gloves (double-gloved recommended), safety goggles, and lab coat.

-

Quenching: Have a saturated sodium bicarbonate solution ready to neutralize spills or quench the reaction.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Equiv.[3] | Role |

| Benzhydrylamine | 91-00-9 | 183.25 | 1.0 | Nucleophile |

| Chloroacetyl Chloride | 79-04-9 | 112.94 | 1.1 - 1.2 | Electrophile |

| Triethylamine (TEA) | 121-44-8 | 101.19 | 1.2 - 1.5 | Base (HCl Scavenger) |

| Dichloromethane (DCM) | 75-09-2 | 84.93 | Solvent | Anhydrous preferred |

Equipment

-

250 mL Round-bottom flask (RBF) with magnetic stir bar.

-

Pressure-equalizing addition funnel (or syringe pump for small scales).

-

Ice-water bath.

-

Rotary evaporator.

-

Vacuum filtration setup.

Experimental Protocol

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 250 mL RBF and flush with nitrogen (optional but recommended to prevent hydrolysis of the acid chloride).

-

Solvation: Charge the RBF with Benzhydrylamine (5.00 g, 27.3 mmol) and DCM (50 mL). Stir until fully dissolved.

-

Base Addition: Add Triethylamine (4.6 mL, 32.8 mmol, 1.2 equiv) to the amine solution.

-

Cooling: Submerge the flask in an ice-water bath and cool the internal temperature to 0–5 °C.

Phase 2: Acylation (The Critical Step)

-

Addition: Dissolve Chloroacetyl chloride (2.6 mL, 32.8 mmol, 1.2 equiv) in 10 mL of DCM. Add this solution dropwise to the reaction mixture over 30 minutes.

-

Mechanism Note: Slow addition prevents localized heating and suppresses the formation of di-acylated side products.

-

-

Reaction: Once addition is complete, allow the mixture to warm to room temperature (RT) naturally. Stir at RT for 3–4 hours.

-

Monitoring: Monitor reaction progress via TLC (Silica; 30% EtOAc/Hexanes). The starting amine spot (low Rf, often streaks) should disappear.

-

Phase 3: Workup & Purification

-

Quench: Pour the reaction mixture into a separatory funnel containing 50 mL of 1M HCl (cold).

-

Rationale: The acid wash removes unreacted amine and the triethylamine hydrochloride salt.

-

-

Extraction: Shake and separate the organic layer.

-

Wash Cycles:

-

Wash organic layer with Saturated NaHCO₃ (50 mL) to remove excess acid/acid chloride.

-

Wash with Brine (50 mL).

-

-

Drying: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude off-white solid.

-

Recrystallization: Recrystallize the crude solid from hot Ethanol (or EtOAc/Hexanes mixture).

-

Dissolve in minimum hot ethanol, cool slowly to RT, then to 4 °C.

-

Filter the white crystalline needles and dry under vacuum.

-

Workflow Visualization

Figure 1: Step-by-step workflow for the synthesis of N-benzhydryl-2-chloroacetamide.

Characterization Data

The purified compound should be verified against the following physicochemical properties.

| Parameter | Specification | Notes |

| Appearance | White crystalline solid | Needles or powder |

| Melting Point | 128 – 131 °C | Lit.[4][5] values vary slightly (128-133 °C) [1, 2] |

| Rf Value | ~0.5 | 30% EtOAc in Hexanes |

| Yield | 85 – 92% | Dependent on moisture control |

Spectroscopic Data (¹H NMR, 500 MHz, CDCl₃):

-

δ 7.38 – 7.28 (m, 10H): Aromatic protons (Benzhydryl group).

-

δ 7.05 (br d, 1H): Amide N-H.

-

δ 6.28 (d, J=8.0 Hz, 1H): Methine C-H (Benzhydryl).

-

δ 4.10 (s, 2H): Methylene C-H₂ (Chloroacetyl group).

Troubleshooting & Optimization

-

Low Yield: Ensure Chloroacetyl chloride is fresh. It hydrolyzes rapidly in moist air to chloroacetic acid, which will not react under these conditions. Distill if the liquid is cloudy.

-

Oiling Out: If the product oils out during recrystallization, the ethanol concentration is too high. Add water dropwise to the hot solution until turbidity persists, then cool.

-

Coloration: A yellow tint indicates oxidation or impurities in the amine. Wash the crude solid with cold diethyl ether before recrystallization.

References

-

Zhu, Y., et al. (2018). "Visible-light-mediated aerobic Ritter-type C–H amination of diarylmethane." Organic Chemistry Frontiers, 5(1), 76-80. Link

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 96233, N-Benzyl-2-chloroacetamide (Analogous structure ref). Link

-

BenchChem. (2025). "N-Acylation with Chloroacetyl Chloride: Application Notes." Link

Sources

- 1. Chloroacetamide - Wikipedia [en.wikipedia.org]

- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. N-(2,6-Dimethylphenyl)chloroacetamide 99 1131-01-7 [sigmaaldrich.com]

- 5. 16634-82-5 CAS MSDS (2-CHLORO-N-(4-METHYLPHENYL)ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note: Strategic Utilization of N-Benzhydryl-2-chloroacetamide in Medicinal Chemistry

[1]

Abstract & Introduction

N-Benzhydryl-2-chloroacetamide is a high-value electrophilic building block used primarily in the synthesis of neuroactive compounds.[1] Structurally, it consists of a reactive

This unique dual-nature structure makes it an ideal intermediate for Fragment-Based Drug Design (FBDD) .[1] The benzhydryl moiety facilitates Blood-Brain Barrier (BBB) penetration via high lipophilicity, while the chloroacetamide group serves as a versatile handle for nucleophilic substitution (

Key Applications:

-

Neurotherapeutics: Synthesis of Glycine Transporter-1 (GlyT1) inhibitors and sodium channel blockers (anticonvulsants).[1]

-

Enzyme Inhibitors: Development of selective Human Carbonic Anhydrase (hCA) inhibitors using the "Tail Approach."[2]

-

Peptidomimetics: Creation of N-substituted glycinamide derivatives.[1]

Chemical Properties & Handling Safety[1][3]

Before initiating protocols, the physicochemical properties must be understood to optimize reaction conditions.

| Property | Specification | Relevance to Protocol |

| Molecular Formula | Stoichiometry calculations. | |

| Molecular Weight | 259.73 g/mol | -- |

| Reactivity | Electrophilic | Susceptible to |

| Solubility | DCM, DMF, DMSO, Acetonitrile | Poor solubility in water; requires organic co-solvents.[1] |

| Stability | Hydrolytically sensitive | Avoid prolonged exposure to aqueous strong bases.[1] |

Safety Advisory (Critical)

Core Application: Synthesis of Neuroactive Amino-Acetamides[1]

This protocol describes the "workhorse" reaction for this intermediate: coupling with secondary amines (e.g., piperazines, morpholines) to generate bioactive N-benzhydryl-glycinamides.[1] This scaffold is prevalent in experimental anticonvulsants and GlyT1 inhibitors.

Mechanistic Insight

The reaction proceeds via a classic

-

Optimization Note: Adding potassium iodide (KI) can accelerate sluggish reactions via the Finkelstein reaction (in situ conversion of Cl

I, a better leaving group).

Protocol A: Nucleophilic Substitution with Secondary Amines

Reagents:

-

Secondary Amine (e.g., N-methylpiperazine or morpholine) (1.1 equiv)[1]

-

Base: Potassium Carbonate (

) (2.0 equiv) or DIPEA (1.5 equiv) -

Solvent: Acetonitrile (ACN) or DMF (anhydrous)

-

Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve N-benzhydryl-2-chloroacetamide (1.0 equiv) in anhydrous Acetonitrile (5 mL per mmol).

-

Activation: Add

(2.0 equiv) and optional KI (0.1 equiv). Stir at room temperature for 10 minutes. -

Addition: Add the secondary amine (1.1 equiv) dropwise.

-

Note: If the amine is a solid, dissolve it in a minimal amount of ACN first.

-

-

Reaction: Heat the mixture to 60–80°C under reflux. Monitor via TLC (System: Hexane/EtOAc 1:1) or LC-MS.[1]

-

Typical Duration: 2–6 hours.[1]

-

-

Workup:

-

Cool to room temperature.

-

Filter off the inorganic salts (

/KCl). -

Evaporate the solvent under reduced pressure.

-

Redissolve residue in DCM and wash with water (

) and brine (

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Silica gel; gradient DCM

5% MeOH/DCM).

Secondary Application: Thio-Alkylation for Antimicrobials[1]

This intermediate reacts efficiently with thiols (mercaptans) to form sulfide derivatives, which are often explored for antimicrobial or antioxidant activity.

Protocol B: Synthesis of Benzhydryl-Acetamide Sulfides

Reagents:

-

Thiol (e.g., 2-mercaptobenzothiazole) (1.0 equiv)[1]

-

Base: Triethylamine (

) (1.2 equiv) -

Solvent: Ethanol or Acetone[1]

Methodology:

-

Dissolve the thiol and

in Ethanol. Stir for 15 minutes to generate the thiolate anion. -

Add N-benzhydryl-2-chloroacetamide slowly.

-

Stir at room temperature (or mild reflux 50°C) for 3–5 hours.

-

Precipitation: Pour the reaction mixture into ice-cold water. The sulfide product often precipitates as a solid.

-

Isolation: Filter, wash with cold water, and dry under vacuum.

Reaction Workflow Visualization

The following diagram illustrates the divergent synthesis pathways starting from N-benzhydryl-2-chloroacetamide, highlighting its versatility in generating distinct pharmacological classes.

Caption: Divergent synthetic pathways utilizing the electrophilic chloro-linker to access neuroactive amines and bioactive sulfides.[1]

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield (<40%) | Incomplete conversion due to steric hindrance of the benzhydryl group.[1] | Add NaI (0.1 eq) to catalyze via Finkelstein mechanism. Switch solvent to DMF and increase temp to 90°C. |

| Dimer Formation | Amine nucleophile is primary (has 2 protons). | Use excess amine (3–4 eq) or ensure the nucleophile is a secondary amine to prevent double alkylation. |

| Hydrolysis | Wet solvent or excessive base strength.[1] | Use anhydrous solvents (ACN/DMF). Switch from KOH/NaOH to milder bases like |

| Impurity: Benzhydrylamine | Amide bond cleavage.[1] | Lower reaction temperature. Ensure reaction pH does not exceed 10. |

References

-

Sigma-Aldrich. (2025).[1] N-Benzhydryl-2-chloroacetamide Product Specification & Safety Data Sheet. Link

-

Saraf, P., et al. (2020). "Design, synthesis, and evaluation of benzhydrylpiperazine-based novel dual COX-2/5-LOX inhibitors." New Journal of Chemistry. (Demonstrates the use of benzhydryl scaffolds in linker chemistry). Link

-

Abdel-Latif, E., et al. (2019). "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications. (General protocol for chloroacetamide substitution). Link

-

Supuran, C. T., et al. (2021). "The crystal structures of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase." New Journal of Chemistry. (Application in hCA inhibitor design). Link

-

PubChem. (2025).[3] Compound Summary: N-Benzyl-2-chloroacetamide and derivatives. National Library of Medicine. Link

Application Note: High-Resolution HPLC Purity Analysis of N-Benzhydryl-2-chloroacetamide

The following Application Note and Protocol is designed for the rigorous purity analysis of N-benzhydryl-2-chloroacetamide (also known as 2-chloro-N-(diphenylmethyl)acetamide), a Critical Quality Attribute (CQA) intermediate in the synthesis of pharmaceuticals such as Modafinil .

Executive Summary

This protocol details a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitation and purity assessment of N-benzhydryl-2-chloroacetamide. As a reactive alkylating intermediate, this compound is prone to hydrolysis and dimerization. This method utilizes a C18 stationary phase with a phosphate buffer/acetonitrile gradient to achieve baseline resolution between the target analyte, its hydrolytic degradant (benzhydrylamine), and the starting material (chloroacetyl chloride derivatives).

Scientific Rationale & Method Design

The Chemical Challenge

N-benzhydryl-2-chloroacetamide contains two hydrophobic phenyl rings (the benzhydryl group) and a reactive chloroacetamide tail.

-

Hydrophobicity: The diphenylmethyl moiety necessitates a high-strength organic mobile phase for elution.

-

Reactivity: The chloro- group is an electrophile. In protic solvents or under basic conditions, it can hydrolyze to the alcohol or react with residual amines.

-

Chromatophore: The molecule lacks extended conjugation beyond the phenyl rings; therefore, low-UV detection (210–220 nm) is required for maximum sensitivity, while 254 nm offers higher selectivity against non-aromatic impurities.

Critical Separation Parameters

The primary separation goal is to resolve the Target (N-benzhydryl-2-chloroacetamide) from:

-

Benzhydrylamine (Starting Material/Degradant): More polar, elutes earlier.

-

Bis-alkylated Impurities: More hydrophobic, elutes later.

We employ a Gradient Elution strategy rather than isocratic. An isocratic hold at high organic solvent would elute the target quickly but might co-elute the polar amine. A gradient starting at 30% organic ensures the amine is retained and separated, while the ramp to 80% organic sharpens the hydrophobic target peak.

Visualized Workflow & Mechanism

The following diagram illustrates the analytical logic and the synthesis pathway impurities this method detects.

Figure 1: Reaction pathway and chromatographic separation logic.[1][2] The method separates the polar starting amine from the hydrophobic target amide.

Experimental Protocol

Instrumentation & Conditions

| Parameter | Specification | Rationale |

| HPLC System | Quaternary Gradient Pump, Autosampler, PDA/UV Detector | Gradient capability is essential. |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm (e.g., Hypersil BDS or Zorbax Eclipse) | Standard lipophilic retention. 5µm prevents backpressure issues with buffer. |

| Column Temp | 30°C ± 2°C | Controls viscosity and retention time reproducibility. |

| Flow Rate | 1.2 mL/min | Optimized for 4.6mm ID columns to reduce run time. |